Product packaging for 2-(4-Sulfophenyl)butyric acid(Cat. No.:)

2-(4-Sulfophenyl)butyric acid

Cat. No.: B1255647
M. Wt: 244.27 g/mol
InChI Key: UBOLIQIJRBLRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Sulfophenyl)butyric acid (Molecular Formula: C10H12O5S, Molecular Weight: 244.260 g/mol) is a significant compound in environmental microbiology research, primarily used as a model intermediate to study the bacterial degradation pathways of linear alkylbenzenesulfonate (LAS) surfactants . Its core research value lies in its structural similarity to the products of the initial omega-oxidation of LAS, allowing scientists to investigate the subsequent desulfonation and cleavage steps. Studies have shown that specific bacterial strains, such as Pseudomonas putida S-313, can utilize this compound as a sole sulfur source, stoichiometrically converting the sulfophenyl group to a phenol via a desulfonation reaction . Further research with the bacterium Delftia acidovorans SPB1 demonstrates that the enantiomers of 2-(4-sulfophenyl)butyrate are degraded via 4-sulfocatechol, which then undergoes ortho-cleavage to 3-sulfo- cis , cis -muconate . This makes this compound an essential tool for elucidating the specific enzymes and genetic mechanisms responsible for the breakdown of sulfonated aromatic compounds in the environment. By providing critical insights into microbial desulfonation processes, research using this compound contributes to the development of enhanced bioremediation strategies and a better understanding of the environmental fate of widespread surfactant pollutants. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5S B1255647 2-(4-Sulfophenyl)butyric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(4-sulfophenyl)butanoic acid

InChI

InChI=1S/C10H12O5S/c1-2-9(10(11)12)7-3-5-8(6-4-7)16(13,14)15/h3-6,9H,2H2,1H3,(H,11,12)(H,13,14,15)

InChI Key

UBOLIQIJRBLRGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)O)C(=O)O

Synonyms

2-(4-sulfophenyl)butanoic acid
2-(4-sulfophenyl)butyrate
2-(4-sulfophenyl)butyric acid

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches

Pioneering Synthetic Routes for the Chemical Compound

Established synthetic routes to arylacetic acid derivatives often form the foundation for accessing more complex structures like 2-(4-Sulfophenyl)butyric acid. These pathways typically involve the sequential construction of the carbon skeleton and the introduction of the required functional groups.

Multi-Step Synthesis Pathways from Established Precursors

A logical and well-established approach to synthesizing this compound involves a multi-step sequence starting from readily available precursors. fiveable.me A common strategy in multi-step synthesis is to build a core structure and then modify its functional groups in subsequent steps. msu.edulibretexts.org One plausible pathway begins with 2-phenylbutyric acid, modifying the aromatic ring to introduce the sulfonic acid group.

Table 1: Proposed Multi-Step Synthesis Pathway for this compound
StepStarting MaterialReagents and ConditionsIntermediate/ProductReaction Type
12-Phenylbutyric acidConcentrated HNO₃, Concentrated H₂SO₄, 0°C2-(4-Nitrophenyl)butyric acidElectrophilic Aromatic Substitution (Nitration)
22-(4-Nitrophenyl)butyric acidH₂, Pd/C or Sn, HCl2-(4-Aminophenyl)butyric acidNitro Group Reduction
32-(4-Aminophenyl)butyric acid1. NaNO₂, HCl (aq), 0-5°C 2. SO₂, CuCl₂This compoundSandmeyer Reaction (Diazotization followed by Sulfonation)

This sequence relies on classical, high-yielding reactions. The initial nitration step must be carefully controlled to ensure para-substitution and avoid side reactions. prepchem.com The subsequent reduction of the nitro group to an amine is a standard procedure, followed by a Sandmeyer reaction to convert the resulting diazonium salt into the desired sulfonic acid.

Novel Reaction Sequence Development for Enhanced Yield and Selectivity

While traditional multi-step syntheses are reliable, modern organic synthesis seeks to improve efficiency by reducing the number of steps and enhancing reaction yields and selectivity. fiveable.me Novel strategies for this compound could focus on more direct methods of sulfonation or alternative bond-forming strategies.

One approach involves the direct sulfonation of 2-phenylbutyric acid. However, this method can be challenging due to the harsh conditions typically required (e.g., fuming sulfuric acid), which may lead to low yields and the formation of unwanted isomers. The development of milder, more selective sulfonating agents or catalytic systems would represent a significant advancement.

A more contemporary and powerful strategy involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling could be employed between a (4-sulfophenyl)boronic acid derivative and an ester of 2-bromo-butyric acid. This convergent approach, where two complex fragments are joined late in the synthesis, is often more efficient than a long, linear sequence. msu.edu The development of water-soluble phosphine (B1218219) ligands has enabled such couplings to be performed on substrates bearing polar functional groups like sulfonic acids. researchgate.net This avoids the need for protecting group chemistry and allows for a more atom-economical pathway.

Modern Advancements in the Synthesis of the Chemical Compound

With a chiral center at the alpha-carbon, the enantioselective synthesis of this compound is a key objective, particularly for applications where a single enantiomer is required. Modern advancements focus on controlling this stereochemistry through asymmetric catalysis.

Asymmetric Synthesis and Enantioselective Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov For this compound, this can be achieved by employing chiral catalysts that create a stereochemically defined environment for the reaction. A common strategy is the asymmetric hydrogenation of a prochiral precursor, such as 2-(4-sulfophenyl)-2-butenoic acid. In this process, a hydrogen molecule is added across the double bond with the help of a chiral metal catalyst, leading to the preferential formation of either the (R)- or (S)-enantiomer.

The success of an asymmetric hydrogenation hinges on the catalyst, which typically consists of a transition metal (like rhodium, ruthenium, or iridium) and a chiral ligand. nih.gov The development of novel chiral catalysts is a vibrant area of research aimed at achieving high enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

For the synthesis of chiral α-aryl carboxylic acids, catalysts based on rhodium and ruthenium with atropisomeric bisphosphine ligands such as BINAP have been highly successful. More advanced ligands, including vaulted biaryl ligands like VANOL and VAPOL, have been shown to provide even higher yields and enantioselectivities in some reactions compared to their BINOL-derived counterparts. sigmaaldrich.com These catalysts create a well-defined chiral pocket that forces the substrate to coordinate to the metal in a specific orientation, dictating the face of the double bond to which hydrogen is delivered.

Table 2: Representative Chiral Catalysts for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
Catalyst System (Metal + Ligand)Typical Substrate ClassReported Enantiomeric Excess (ee)Key Feature
Ru-BINAPα-Aryl acrylic acids>95%Classic, highly effective C₂-symmetric phosphine ligand.
Rh-DIPAMPα-Enamido acrylates>95%Pioneering ligand for asymmetric hydrogenation.
Zr-VAPOLImine Aldol ReactionsHigh (e.g., 99% ee)"Vaulted" biaryl ligand providing a deep chiral pocket. sigmaaldrich.com
Ir-based Chiral-at-Metal CatalystsVarious (Photoredox)HighChirality originates from the metal center itself, not the ligands. nih.gov

The ligand is the primary source of chirality in most asymmetric metal catalysts. Its structure is meticulously designed to control the stereochemical outcome of the reaction. chemrxiv.orgresearchgate.net The principles of ligand design involve modulating both steric and electronic properties to construct an effective chiral environment.

Steric hindrance in the ligand backbone can block certain approaches of the substrate to the metal center, allowing only the pathway that leads to the desired enantiomer. The "vaulted" structure of VAPOL and VANOL ligands is a prime example of using steric bulk to create a highly selective catalytic pocket. sigmaaldrich.com

Electronic effects also play a crucial role. Electron-donating or electron-withdrawing groups on the ligand can influence the reactivity of the metal center and its interaction with the substrate. The fine-tuning of these properties allows for the optimization of both catalytic activity and enantioselectivity. Recent innovations even include the use of chiral peptides as ligands, translating design principles from classical coordination chemistry to biocompatible scaffolds to create complex, stereoselective metallo-organic cages. chemrxiv.orgresearchgate.netchemrxiv.org The rational design of these ligands remains at the forefront of developing powerful new methods for stereoselective synthesis.

Chiral Catalyst Development for Enantiomer Control

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is a growing area of research aimed at developing more environmentally sustainable manufacturing processes. dokumen.pub Traditional synthesis often relies on harsh reagents and produces significant waste, prompting the exploration of greener alternatives. Key areas of focus include the use of solid acid catalysts, alternative solvents, and improved reaction efficiency to minimize environmental impact.

One of the primary green strategies involves replacing homogeneous acid catalysts, such as concentrated sulfuric acid, with reusable solid acid catalysts. These solid catalysts, which can include materials like sulfated zirconia or various zeolites, offer several advantages. They are non-corrosive, easily separated from the reaction mixture, and can be regenerated and reused, thereby reducing waste and improving process economics. The use of such catalysts aligns with the green chemistry principle of catalysis, which encourages the use of catalytic reagents over stoichiometric ones. dokumen.pub

Another significant aspect of greening the synthesis of this compound is the exploration of alternative solvents. acs.org Many conventional organic solvents are volatile, flammable, and toxic. Researchers are investigating the use of greener solvents, including ionic liquids and supercritical fluids like carbon dioxide. These alternatives can offer improved reaction rates and selectivities while being less hazardous to human health and the environment. In some cases, solvent-free reaction conditions are also being explored, further reducing the environmental footprint of the synthesis.

The principles of atom economy and waste prevention are also central to the green synthetic design for this compound. rsc.org This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org For instance, developing highly regioselective sulfonation methods that predominantly yield the desired para-isomer reduces the formation of unwanted by-products and simplifies purification processes.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic pathways to minimize waste generation.
Atom Economy Maximizing the incorporation of all starting materials and reagents into the final product.
Less Hazardous Chemical Syntheses Utilizing substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Creating products that are effective yet have minimal toxicity.
Safer Solvents and Auxiliaries Reducing or eliminating the use of volatile organic compounds (VOCs) by employing benign alternatives. acs.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources rather than depleting fossil fuels. nih.gov
Reduce Derivatives Minimizing or avoiding the use of protecting groups to reduce reaction steps and waste.
Catalysis Employing selective catalysts in small amounts to replace stoichiometric reagents. dokumen.pub

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, including this compound. durham.ac.ukeuropa.euresearchgate.net This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. durham.ac.ukeuropa.eu

In a typical flow synthesis of this compound, the precursor, 2-phenylbutyric acid, and the sulfonating agent are continuously pumped through a heated microreactor or a packed-bed reactor. europa.eu The small dimensions of the reactor channels lead to a high surface-area-to-volume ratio, which allows for rapid and efficient heat exchange. europa.eu This is particularly beneficial for highly exothermic reactions like sulfonation, as it prevents the formation of hot spots that can lead to side reactions and reduced product quality. europa.eu

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system enables the optimization of reaction conditions to maximize yield and selectivity. durham.ac.uk For instance, by carefully tuning the residence time of the reactants in the reactor, it is possible to achieve high conversion rates while minimizing the formation of undesired isomers or degradation products. Flow chemistry also allows for the safe handling of hazardous reagents and intermediates by minimizing the amount of material present in the reactor at any given time. beilstein-journals.org Furthermore, the integration of in-line purification and analysis techniques can lead to a fully automated and continuous manufacturing process. beilstein-journals.org

Precursor Chemistry and Intermediate Transformation Studies

The primary precursor for the synthesis of this compound is 2-phenylbutyric acid. researchgate.net The key transformation is the sulfonation of the aromatic ring, an electrophilic aromatic substitution reaction. wikipedia.orgwikipedia.org The choice of sulfonating agent is critical and typically includes fuming sulfuric acid (oleum) or sulfur trioxide. numberanalytics.comlscollege.ac.in The reaction proceeds through the attack of the electrophile, SO₃, on the electron-rich phenyl ring. wikipedia.orglscollege.ac.in The alkyl group of 2-phenylbutyric acid is an ortho-, para-directing activator, meaning it directs the incoming sulfonyl group to the positions ortho and para to it. However, due to steric hindrance from the butyric acid side chain, the para-substituted product, this compound, is the major product.

The reaction mechanism involves the formation of a positively charged intermediate known as a benzenonium ion or Wheland intermediate. libretexts.orgmsu.edu A base then removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring. libretexts.orgmsu.edu Careful control of reaction conditions, such as temperature and the concentration of the sulfonating agent, is necessary to achieve high yields and minimize the formation of by-products, including disulfonated products and other isomers. numberanalytics.com

Derivatization Strategies for Structural Modification

Esterification and Amidation Studies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides a versatile handle for derivatization, primarily through esterification and amidation reactions.

Esterification is a common transformation where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. chemguide.co.uk The reaction is typically reversible and driven to completion by removing the water formed during the reaction. organic-chemistry.org Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. organic-chemistry.org A variety of alcohols can be used, leading to a diverse range of esters with modified physicochemical properties. For instance, esterification with long-chain alcohols can increase the lipophilicity of the molecule.

Amidation involves the formation of an amide bond between the carboxylic acid and an amine. researchgate.net This reaction usually requires the activation of the carboxylic acid, often through the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), sometimes in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov A wide array of primary and secondary amines can be employed, allowing for the synthesis of a large library of amide derivatives. nih.govorgsyn.org These derivatives can exhibit different biological activities and properties compared to the parent acid.

Reaction TypeReagentsKey Features
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄, p-TsOH)Reversible reaction, often requires water removal to drive to completion. chemguide.co.ukorganic-chemistry.org
Amidation Amine, Coupling Agent (e.g., EDC, DCC)Requires activation of the carboxylic acid; forms a stable amide bond. researchgate.netnih.gov

Transformations Involving the Sulfonic Acid Group

The sulfonic acid group is a strong acid and can undergo several transformations. wikipedia.org One of the most important reactions is its conversion to a sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). lscollege.ac.in The resulting sulfonyl chloride is a reactive intermediate that can be used to synthesize sulfonamides by reacting with amines, or sulfonate esters by reacting with alcohols. libretexts.org These reactions significantly expand the range of possible derivatives of this compound. Desulfonation, the removal of the sulfonic acid group, can also be achieved under certain conditions, such as heating in the presence of an acid, which reverts the molecule back to the parent arene. numberanalytics.com

Substitution Reactions on the Phenyl Ring

Further electrophilic aromatic substitution on the phenyl ring of this compound is influenced by the directing effects of the existing substituents. libretexts.org The sulfonic acid group is a strong deactivating group and a meta-director, while the alkyl group is a weak activating group and an ortho-, para-director. libretexts.org The combined effect of these two groups makes predicting the outcome of further substitution complex. The strong deactivating nature of the sulfonic acid group generally makes the ring less reactive towards further electrophilic attack. libretexts.org Any subsequent substitution would likely be directed to the positions ortho to the alkyl group and meta to the sulfonic acid group. However, due to the deactivation of the ring, harsher reaction conditions may be required, which could lead to a mixture of products and potential side reactions. wikipedia.org

Mechanistic Investigations of Reactions Involving the Chemical Compound

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of 2-(4-Sulfophenyl)butyric acid and related sulfophenylalkanoic acids typically involves the sulfonation of a phenylalkanoic acid precursor. The primary method for introducing a sulfonic acid group onto an aromatic ring is through electrophilic aromatic substitution. wikipedia.orgnih.gov In this reaction, the aromatic ring acts as a nucleophile, attacking a strong electrophile, which is usually sulfur trioxide (SO₃) or a species generated from concentrated sulfuric acid. wikipedia.org

The generally accepted mechanism for the sulfonation of an aryl compound proceeds as follows:

Generation of the Electrophile: In the presence of concentrated sulfuric acid, sulfur trioxide can be generated, or the protonated form of sulfuric acid can act as the electrophile.

Formation of the σ-complex (Arenium ion): The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

Deprotonation: A base, typically HSO₄⁻, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final sulfonated product.

For the synthesis of this compound, the starting material would be 2-phenylbutyric acid. The directing effects of the alkyl-carboxylic acid substituent on the phenyl ring will influence the position of sulfonation. The alkyl group is an ortho-, para-director.

While specific mechanistic studies detailing the synthesis of 2-aryl-4-sulfophenylalkanoic acids are limited, related syntheses of other functionalized aromatic compounds provide analogous pathways. For instance, the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles involves multi-step reactions including the formation of sulfonyl-containing intermediates. tubitak.gov.tr

Detailed Studies of Reaction Kinetics and Thermodynamics

Kinetics: The kinetics of sulfonation reactions, a key step in the synthesis of this compound, are known to be complex. nih.gov The rate of reaction is influenced by factors such as the concentration of the sulfonating agent, the nature of the aromatic substrate, and the reaction temperature. nih.gov For example, kinetic studies on the esterification of other carboxylic acids, such as benzoic acid catalyzed by resins containing sulfophenyl groups, have been performed, indicating that the presence of the sulfophenyl moiety is crucial for the catalytic activity. researchgate.net

Thermodynamics: Thermodynamic parameters for phenylalkanoic acids have been a subject of study. For instance, critical-point measurements have been conducted for a series of phenylalkanoic acids to determine their thermodynamic properties. researchgate.net The standard molar free energy of formation (ΔfG°), standard molar enthalpy of formation (ΔfH°), and standard molar entropy of formation (ΔfS°m) have been estimated for some phenylalkanoic acids using group contribution methods. acs.org These values are fundamental to understanding the stability and equilibrium position of reactions involving these compounds. The interaction of short-chain phenylalkanoic acids with surfactants has also been investigated from a thermodynamic perspective. researchgate.netacs.org However, specific thermodynamic data tables for this compound are not provided in the reviewed sources.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Detailed quantum chemical calculations specifically for 2-(4-sulfophenyl)butyric acid are not extensively available in the public research literature. However, the methodologies for such calculations are well-established. Density Functional Theory (DFT) is a common approach for evaluating the electronic and geometrical properties of organic molecules. nih.govresearchgate.net For similar butanoic acid derivatives, calculations are often performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-31+G(d) to optimize molecular geometries and analyze electronic characteristics. nih.govresearchgate.net

Such studies on related aromatic sulfonic acids, for instance, have been used to understand the influence of the sulfonic acid group on the electronic structure of the benzene (B151609) ring. asianpubs.orgtandfonline.com For a hypothetical calculation on this compound, key parameters like bond lengths, bond angles, and dihedral angles would be determined to define the lowest energy structure.

Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other electronic descriptors that could be calculated include ionization potential, electron affinity, electronegativity, and global hardness and softness.

Table 1: Hypothetical Calculable Electronic Properties of this compound

PropertyDescription
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
Energy Gap (ΔE) Difference between LUMO and HOMO energies, indicating chemical reactivity.
Ionization Potential The minimum energy required to remove an electron from the molecule.
Electron Affinity The energy released when an electron is added to the molecule.
Electronegativity (χ) A measure of the ability of the molecule to attract electrons.
Global Hardness (η) A measure of the resistance to charge transfer.

This table represents typical electronic properties that would be determined through quantum chemical calculations; specific values for this compound are not available in the reviewed literature.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. scribd.comlibretexts.org For this compound, the key rotatable bonds would be the C-C bonds in the butyric acid chain and the C-S bond connecting the phenyl ring to the sulfo group.

A potential energy surface scan would be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the transition states between them (energy maxima). The results are often visualized in a potential energy diagram, which shows the relative energies of the different conformers. libretexts.org For related molecules, computational studies have shown that the stability of different conformers can depend on a balance of electrostatic and orbital interactions. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govschrodinger.comf1000research.com An MD simulation of this compound would typically be performed in a simulated solvent box (e.g., water) to understand how the molecule interacts with its environment.

These simulations can provide insights into:

Solvation: How water molecules arrange around the hydrophilic sulfonate and carboxyl groups versus the more hydrophobic phenyl and alkyl parts of the molecule.

Aggregation: Whether molecules of this compound tend to self-associate in solution through interactions like π–π stacking of the phenyl rings. researchgate.net

Binding to other molecules: MD simulations are frequently used to study the stability of a ligand within the binding site of a protein, analyzing intermolecular hydrogen bonds and other non-covalent interactions. f1000research.comrsc.org

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis involves the computational study of the mechanism of a chemical reaction, including the identification of intermediates and transition states. core.ac.uk For this compound, a relevant reaction to study would be its synthesis via the sulfonation of 2-phenylbutyric acid.

The mechanism of aromatic sulfonation typically involves the generation of an electrophile (like SO₃ or HSO₃⁺) which is then attacked by the π-electrons of the aromatic ring. saskoer.ca Computational modeling can be used to calculate the energy profile of this reaction, determining the activation energies for each step. This helps in understanding the reaction kinetics and the factors that influence the regioselectivity (i.e., why the sulfo group attaches at the para position).

Transition state modeling, often using DFT methods, can elucidate the geometry of the high-energy transition state structures. nih.gov For example, in the Friedel-Crafts acylation of 4-phenylbutyric acid, computational studies have been used to propose reaction mechanisms and understand the role of catalysts. researchgate.net

Prediction of Spectroscopic Features for Research Purposes (excluding identification)

Computational chemistry can predict various spectroscopic properties, which can aid in the characterization of a molecule and the interpretation of experimental spectra. researchgate.netsolubilityofthings.com

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are valuable for assigning peaks in experimental NMR spectra. researchgate.netschrodinger.comnmrdb.org

IR and Raman Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. asianpubs.orgosti.gov For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the symmetric and asymmetric stretches of the SO₃ group, and various vibrations of the benzene ring. tandfonline.comosti.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., π → π* transitions in the aromatic ring). tandfonline.commdpi.com

Table 2: Hypothetical Calculable Spectroscopic Data for this compound

Spectroscopy TypeCalculable ParametersInformation Provided
NMR Chemical Shifts (δ) in ppmElectronic environment of ¹H and ¹³C nuclei.
IR/Raman Vibrational Frequencies (cm⁻¹)Presence of functional groups (e.g., -COOH, -SO₃H, C=C).
UV-Vis Max. Absorption Wavelength (λ_max)Electronic transitions, presence of chromophores like the phenyl ring.

This table outlines the types of spectroscopic data that can be predicted computationally. Specific predicted values for this compound are not available in the reviewed literature.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Spectroscopic Methodologies for Structural Characterization in Research

The definitive identification of 2-(4-Sulfophenyl)butyric acid necessitates the use of several high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region (δ 7.0-8.0 ppm) due to the para-substitution pattern. The single proton at the chiral center (C2), being adjacent to both the aromatic ring and the carbonyl group, would present as a triplet or multiplet. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyric acid chain would be found in the more upfield region of the spectrum. scholaris.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The spectrum would show signals for the carboxyl carbon, the six unique carbons of the substituted aromatic ring, and the four carbons of the butyric acid side chain. The carbons directly attached to the electron-withdrawing sulfonate and carboxyl groups would be shifted significantly downfield.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to -SO₃H) ~7.8-8.0 Doublet
Aromatic (ortho to -CH) ~7.3-7.5 Doublet
Methine (-CH) ~3.5-3.8 Triplet
Methylene (-CH₂) ~1.9-2.2 Multiplet
Methyl (-CH₃) ~0.9-1.1 Triplet
Carboxylic Acid (-COOH) >10 (broad) Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carboxyl (C=O) ~175-180
Aromatic (C-SO₃H) ~145-150
Aromatic (C-CH) ~140-145
Aromatic (CH, ortho to -SO₃H) ~128-130
Aromatic (CH, ortho to -CH) ~126-128
Methine (CH) ~45-50
Methylene (CH₂) ~25-30
Methyl (CH₃) ~13-15

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. Using techniques like electrospray ionization (ESI), the molecule can be observed as its molecular ion ([M]+) or, more commonly, its protonated ([M+H]+) or deprotonated ([M-H]-) forms. acs.org High-resolution mass spectrometry can confirm the elemental composition. Fragmentation analysis would likely show characteristic losses, such as the loss of the sulfonic acid group (SO₃), water (H₂O), and cleavage of the butyric acid side chain.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. google.com Key expected absorption bands for this compound would include:

A very broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).

A strong C=O (carbonyl) stretch from the carboxylic acid (~1700-1725 cm⁻¹).

Strong S=O stretches from the sulfonic acid group (~1150-1250 cm⁻¹ and ~1030-1060 cm⁻¹).

C-O stretching and O-H bending vibrations.

Aromatic C=C stretching bands (~1450-1600 cm⁻¹).

C-H stretching from both the aromatic ring and the aliphatic chain.

Chromatographic Separation Techniques for Isomer and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction byproducts, starting materials, and isomers, as well as for quantifying its purity. torontech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile, polar compounds like sulfophenyl carboxylic acids. shimadzu.comhplc.eu

Reversed-Phase HPLC: Using a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier like formic or acetic acid) is the most common approach. researchgate.net This allows for the separation of this compound from related compounds with different polarities.

Isomer Separation: HPLC is particularly crucial for separating positional isomers, such as 3-(p-sulfophenyl)butyric and 4-(p-sulfophenyl)butyric acid, which can be challenging due to their similar chemical properties. researchgate.net A study successfully developed a capillary electrophoresis (CE) method, another powerful separation technique, to determine 2-(p-sulfophenyl)butyric acid along with other isomers in water samples. researchgate.net While challenging, some isomers like 2- and 4-phenyl butyric acid have been noted to be difficult to separate even with advanced chromatographic methods. mdpi.com

Purity Assessment: By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, its purity can be accurately determined. google.com HPLC coupled with detectors like UV-Vis or Mass Spectrometry (LC-MS) provides both quantification and structural confirmation. frontiersin.org

Gas Chromatography (GC): Due to the low volatility of this compound, direct analysis by GC is not feasible. However, it can be analyzed after a derivatization step to convert the polar carboxylic and sulfonic acid groups into more volatile esters or other derivatives. savemyexams.comlibretexts.org

GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) has been used to identify this compound as a biodegradation product of linear alkylbenzene sulfonates. uni-konstanz.de This confirms the utility of GC-MS for its identification, likely after derivatization to make it amenable to gas-phase analysis. acs.org

In Situ Spectroscopic Monitoring of Reactions

In situ (in the reaction mixture) spectroscopy allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. mt.com

Application in Sulfonation: While specific studies focusing on the in situ monitoring of this compound synthesis are not widely documented, the technique has been proven effective for related processes. For instance, in situ Raman and FTIR spectroscopy have been used to monitor sulfonation reactions on various substrates, tracking the consumption of sulfonating agents like sulfur trioxide and the formation of sulfonic acid groups. spectroscopyonline.comdicp.ac.cn

Potential for Mechanistic Insight: Applying in situ NMR or IR spectroscopy to the synthesis of this compound could provide valuable kinetic data and mechanistic insights. acs.org It would enable the optimization of reaction conditions such as temperature, reaction time, and catalyst loading by directly observing their effect on the reaction progress. utwente.nl

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Current Status: A search of the current scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Obtaining a single crystal of sufficient quality for diffraction studies can be a significant challenge, particularly for molecules with flexible side chains and multiple polar functional groups that can lead to disordered structures or prevent crystallization altogether.

Potential Insights: If a crystal structure were to be determined, it would offer definitive confirmation of the molecular conformation and reveal how the molecules pack in the solid state. mdpi.com This would include detailing the hydrogen bonding network involving the carboxylic acid and sulfonic acid groups, which governs the material's physical properties. researchgate.net

Other Solid-State Techniques: In the absence of a single crystal structure, powder X-ray diffraction (PXRD) could be used to characterize the crystalline nature of a solid sample. rsc.org Furthermore, solid-state NMR has been employed to study the acidic properties of related aryl-sulfonic acid materials, providing information about the chemical environment in the solid phase. researchgate.net

Applications in Chemical Research and Advanced Materials

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

2-(4-Sulfophenyl)butyric acid serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a sulfonic acid group, allows for a variety of chemical transformations.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. For instance, the synthesis of various esters and amides can be achieved by reacting this compound with the corresponding alcohols or amines under appropriate catalytic conditions. These derivatives can serve as building blocks for larger, more complex structures.

The sulfonic acid group, being strongly acidic, can be used to catalyze certain reactions or can be converted to other functional groups. For example, desulfonation reactions can yield the corresponding phenol, 2-phenylbutyric acid, which can then be used in further synthetic steps. nih.gov This process has been observed in bacterial degradation pathways and can be mimicked in synthetic organic chemistry. nih.gov

The aromatic ring provides a site for electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the phenyl ring. This further enhances the synthetic utility of the molecule, enabling the creation of a diverse array of substituted phenylbutyric acid derivatives. The synthesis of such derivatives is crucial for developing new compounds with specific chemical and physical properties. researchgate.net

Role in the Development of Functional Organic Materials

The unique properties of this compound make it a valuable component in the design and synthesis of functional organic materials, including polymers and supramolecular assemblies.

The incorporation of this compound into polymer backbones is a key strategy for imparting specific functionalities to the resulting materials. The sulfonic acid group is particularly important in this context, as it can introduce hydrophilicity, ion-exchange capabilities, and proton conductivity to polymers. konishi-chem.co.jp

Sulfonated polymers are of great interest for applications such as proton exchange membranes (PEMs) in fuel cells, water treatment membranes, and catalysts. konishi-chem.co.jpresearchgate.net The presence of the sulfonic acid group from this compound within a polymer matrix can significantly enhance its performance in these applications. For example, in PEMs, the sulfonic acid groups facilitate the transport of protons across the membrane, a critical process in fuel cell operation. researchgate.net

The synthesis of such functional polymers can be achieved through various polymerization techniques, including polycondensation and addition polymerization. For example, this compound can be used as a monomer or co-monomer in the synthesis of polyesters or polyamides, where its carboxylic acid group reacts with suitable diols or diamines. The resulting polymers will have sulfonic acid groups regularly spaced along the polymer chain, leading to well-defined material properties.

The table below summarizes some examples of functional polymers that can be synthesized using this compound or similar sulfonated monomers, along with their potential applications.

Polymer Type Monomers Key Functionality Potential Applications
Sulfonated PolyesterThis compound, DiolHydrophilicity, Ion-exchangeWater treatment membranes, Biodegradable plastics
Sulfonated PolyamideThis compound, DiamineThermal stability, Chemical resistanceHigh-performance engineering plastics, Membranes for gas separation
Sulfonated PolystyreneStyrene, Sulfonating agentIon-exchange, CatalysisIon-exchange resins, Solid acid catalysts

The amphiphilic nature of this compound, with its hydrophilic sulfonate head and more hydrophobic phenylbutyric acid tail, makes it an interesting candidate for studies in self-assembly and supramolecular chemistry. In aqueous solutions, these molecules can spontaneously organize into micelles, vesicles, or other ordered structures.

These self-assembled structures can encapsulate other molecules, a principle that is fundamental to host-guest chemistry and has applications in drug delivery, catalysis, and materials science. researchgate.net The sulfonic acid groups on the surface of these assemblies can interact with cations or polar molecules, while the hydrophobic core can host nonpolar guest molecules. wiley.com

The principles of supramolecular chemistry, which involve non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking, are central to the self-assembly of this compound and its derivatives. rsc.org By carefully designing the molecular structure, it is possible to control the size, shape, and properties of the resulting supramolecular assemblies. ethernet.edu.et This level of control is essential for the development of new materials with tailored functionalities.

Integration into Polymer Architectures for Specific Chemical Functionalities

Advanced Separations and Extraction Technologies (chemical, non-biological)

The ionic nature of the sulfonic acid group in this compound makes it useful in various separation and extraction technologies. It can be employed as a counter-ion in ion-pair chromatography or as a component of a stationary phase in ion-exchange chromatography.

In ion-pair chromatography, this compound can be added to the mobile phase to form ion pairs with cationic analytes. This increases the hydrophobicity of the analytes, allowing for their separation on a reversed-phase column. This technique is particularly useful for the separation of basic compounds that are poorly retained on traditional reversed-phase columns.

As a component of a stationary phase, the sulfonic acid group can be covalently attached to a solid support, such as silica (B1680970) or a polymer resin. This creates a strong cation-exchange material that can be used to separate and purify cationic species from a mixture. The selectivity of the separation can be controlled by adjusting the pH and ionic strength of the mobile phase.

Furthermore, derivatives of this compound can be used as extractants in liquid-liquid extraction processes. The ability to tune the hydrophobicity of the molecule by modifying the butyric acid side chain allows for the selective extraction of specific metal ions or organic compounds from aqueous solutions.

A study developed an analytical method for the determination of six sulfophenyl carboxylic acids, including 2-(p-sulfophenyl)butyric acid, in agricultural irrigation water samples. researchgate.net The method involved a solid-phase extraction (SPE) procedure, followed by separation and determination using capillary electrophoresis with UV detection. researchgate.net This demonstrates the utility of these compounds in analytical separation methods for environmental monitoring. researchgate.net

Applications as a Chemical Probe or Standard in Biochemical Research Methodologies (excluding clinical/therapeutic)

In the realm of biochemical research, this compound and its derivatives can serve as valuable tools, such as chemical probes or standards, for studying biological systems and processes. It is important to note that these applications are distinct from any potential clinical or therapeutic uses.

For example, a fluorescently labeled derivative of this compound could be synthesized and used as a probe to study the binding of small molecules to proteins or other biological macromolecules. The sulfonate group can influence the solubility and binding characteristics of the probe, allowing for the investigation of specific binding pockets or interactions.

In the context of metabolic studies, isotopically labeled this compound could be used as an internal standard for the quantification of related metabolites by mass spectrometry. The presence of the sulfonic acid group provides a unique mass signature that can aid in the accurate identification and quantification of the analyte of interest.

Furthermore, the compound can be used in cell-based assays to investigate cellular uptake mechanisms or to study the effects of charged molecules on cell behavior. For instance, its use in an MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt) helps in determining the cytotoxicity of certain substances. mdpi.com

Environmental Transformation Pathways and Fate in Chemical Systems

Abiotic Degradation Mechanisms in Aquatic Environments

Abiotic degradation, occurring without the intervention of living organisms, plays a role in the transformation of 2-(4-Sulfophenyl)butyric acid in aquatic systems. While biological processes are often the primary drivers of its breakdown, certain non-biological mechanisms can contribute to its transformation.

In general, abiotic transformations of chiral compounds like this compound are often non-enantioselective, in contrast to the stereospecificity of many biological reactions. core.ac.uk The stability and persistence of such compounds are influenced by their physicochemical properties. As a sulfonated aromatic acid, this compound is water-soluble and exists predominantly in its anionic form in the environment. core.ac.uk This high water solubility suggests a low tendency to adsorb to soil and organic matter, increasing its mobility and potential for transport into aquatic systems. core.ac.uk

Hydrolysis, the reaction with water, is a potential abiotic degradation pathway for some organic chemicals. However, the carbon-sulfur bond in the sulfonate group and the ether linkage in the parent LAS molecules are generally resistant to simple hydrolysis under typical environmental pH and temperature conditions. The degradation of related compounds, such as aminopolycarboxylic acids (APCAs), has been studied, revealing that while some are biodegradable, others like EDTA are more susceptible to photodegradation. nih.gov This suggests that direct hydrolysis of the sulfophenyl moiety is likely a slow process.

Photochemical Transformation Pathways

Photochemical transformation, driven by the absorption of light, represents a significant abiotic degradation route for many organic pollutants in sunlit surface waters. For aromatic compounds like this compound, the presence of an aromatic ring allows for the absorption of solar radiation, potentially leading to direct photolysis or indirect photo-degradation processes.

Studies on similar aromatic compounds have shown that photochemical transformation can be a critical factor in their environmental fate. gdut.edu.cn For instance, the photochemical transformation of parabens, which also contain aromatic rings, occurs through the absorption of photons, leading to their degradation. gdut.edu.cn The process can involve reactions with photochemically produced reactive species such as hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter (³CDOM*). nih.gov

Research on the photodegradation of the herbicide 2,4-dichlorophenoxybutanoic acid (2,4-DB) in the presence of Fe(III) complexes has demonstrated that the primary degradation products result from hydroxylation, substitution of chlorine with a hydroxyl group, loss of the aliphatic tail, and opening of the benzene (B151609) ring. nih.gov These reactions are primarily driven by hydroxyl radicals. nih.gov While specific studies on the direct photolysis of this compound are limited, it is plausible that similar mechanisms, including hydroxylation of the aromatic ring and degradation of the butyric acid side chain, could occur.

The photochemical dimerization of phenyl-C61-butyric acid methyl ester (PCBM) has been observed, a reaction driven by photogenerated triplet states. umons.ac.be This suggests that under certain conditions, photochemical reactions could also lead to the formation of larger, more complex molecules from this compound.

Biotransformation in Non-Biological Environmental Models

While this section focuses on non-biological models, it's important to acknowledge that the primary degradation pathway for this compound is biological. It is a known intermediate in the biodegradation of linear alkylbenzene sulfonates (LAS). asm.orgresearchgate.net The complete mineralization of LAS is a two-step process carried out by bacterial communities, where LAS is first degraded to sulfophenylcarboxylates (SPCs), including this compound, which are then further mineralized. asm.org

In laboratory settings that model environmental conditions, the enantioselective degradation of chiral pollutants like this compound has been observed. researchgate.net For example, the bacterium Delftia acidovorans SPB1 has been shown to enantioselectively degrade 2-(4-sulfophenyl)butyrate. asm.org This highlights the stereospecific nature of biological degradation, a key difference from abiotic processes. core.ac.uk

The study of biotransformation in non-biological models often involves using purified enzymes or cell-free extracts to understand the initial steps of degradation. These studies can reveal the specific enzymes and metabolic pathways involved. For instance, research on other phenylbutyrate derivatives has shown that the butanoic side-chain can be oxidized to the corresponding acetic acid in some species. nih.gov This type of reaction could be a potential biotransformation step for this compound.

Interaction with Environmental Matrices and Sorption Studies

The interaction of this compound with environmental matrices such as soil, sediment, and dissolved organic matter is a key factor influencing its transport, bioavailability, and ultimate fate. Sorption, the process by which a chemical binds to a solid phase, can significantly retard its movement in the environment.

Due to its sulfonic acid group, this compound is a strong acid and exists predominantly as an anion in the environment. core.ac.uk Anionic compounds generally exhibit low sorption to negatively charged soil and sediment particles due to electrostatic repulsion. juniperpublishers.com This is consistent with the observation that phenoxyalkanoic acid herbicides, which are also weak acids, have a low tendency to accumulate in organic matter and are mobile in soil, posing a risk of groundwater contamination. core.ac.uk

However, the sorption of acidic compounds can be influenced by soil pH and the nature of the soil minerals. embrapa.br At pH values below the point of zero charge of certain minerals, the mineral surface can have a net positive charge, potentially leading to some sorption of anionic forms. embrapa.br

Future Directions and Emerging Research Avenues

Development of Novel Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes is driving research towards greener synthetic methods for complex molecules. ijsetpub.comchemistryjournals.net Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. ijsetpub.com Future efforts for 2-(4-Sulfophenyl)butyric acid will likely focus on developing sustainable and cost-effective synthetic routes. This involves exploring principles of green chemistry, such as using renewable feedstocks, employing eco-friendly solvents like water or supercritical fluids, and designing energy-efficient reaction pathways, potentially using microwave-assisted or flow chemistry techniques. chemistryjournals.netresearchgate.net

Exploration of Untapped Catalytic Potentials

The sulfonic acid group (-SO₃H) is a well-established functional group in acid catalysis, often used as a more manageable and less corrosive alternative to mineral acids like sulfuric acid. beilstein-journals.org Solid-supported sulfonic acids are particularly valuable as heterogeneous catalysts due to their stability, ease of handling, and reusability. beilstein-journals.orguq.edu.au Research has demonstrated the effectiveness of sulfonated materials—including polymers, silica (B1680970), and carbon-based materials—in a wide range of organic reactions such as esterification, transesterification, and multicomponent reactions. uq.edu.aumdpi.comikm.org.my

The structure of this compound, which incorporates an arenesulfonic acid, suggests significant, yet largely unexplored, catalytic potential. Arenesulfonic materials have shown higher stability and recyclability in various reactions compared to their aliphatic counterparts. mdpi.com Future research could focus on:

Homogeneous Catalysis: Utilizing the compound directly as a soluble acid catalyst in reactions where its specific solubility profile is advantageous.

Heterogeneous Catalysis: Immobilizing this compound or its derivatives onto solid supports like silica, mesoporous polymers, or biochar to create novel, stable, and recyclable solid acid catalysts. uq.edu.aunih.gov The performance of such catalysts in reactions like the esterification of fatty acids for biodiesel production or the conversion of biomass into valuable chemicals could be a key research area. mdpi.comnih.gov

Asymmetric Catalysis: The chiral center in the butyric acid portion of the molecule opens up possibilities for its use in asymmetric catalysis, either as a chiral ligand or as a chiral counter-ion in phase-transfer catalysis.

Integration into Advanced Functional Systems

The unique combination of a hydrophilic sulfonate group and a more hydrophobic phenylbutyric acid backbone makes this compound an interesting building block for advanced functional materials.

Polymers and Surfactants: The amphiphilic nature of this molecule suggests potential applications in the synthesis of novel surfactants or as a functional monomer in polymerization. Sulfophenylcarboxylates are known intermediates in the biodegradation of linear alkylbenzene sulfonates (LAS), a major class of surfactants. lib4ri.chbiochempress.com Understanding and harnessing the properties of molecules like this compound could lead to new surfactants with tailored properties or biodegradable polymers. Its integration into polymer backbones could introduce properties like ion-exchange capabilities, improved dyeability, or specific hydrophilic-lipophilic balance. High refractive index polymers, for instance, have been generated through the polymerization of sulfur-containing compounds. rsc.org

Organic Electronics: Derivatives of butyric acid have found a niche in organic electronics. Notably, mdpi.commdpi.com-phenyl-C61-butyric acid methyl ester (PCBM) is a widely used electron acceptor in organic photovoltaic cells due to its solubility and electronic properties. wikipedia.orgresearchgate.net Future research could explore whether the sulfonate group in derivatives of this compound could be used to modify the electronic properties, solubility, or film-forming characteristics of materials used in organic electronics, potentially leading to new components for solar cells or sensors.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. researchgate.netbiointerfaceresearch.com These methods can predict the properties of yet-to-be-synthesized compounds, saving significant time and resources in the lab. chemrxiv.org

For this compound, computational studies could be employed to:

Design Novel Derivatives: By modifying the core structure—for example, by adding different substituents to the phenyl ring or altering the alkyl chain—researchers can computationally screen for derivatives with enhanced properties. nih.gov Density Functional Theory (DFT) can be used to evaluate electronic and geometrical properties, helping to design molecules with specific catalytic activity or material characteristics. researchgate.netbiointerfaceresearch.com

Predict Reactivity and Stability: Quantum chemistry methods can predict the reactivity of different sites on the molecule, guiding its application in synthesis or catalysis. researchgate.net For instance, calculating HOMO-LUMO energy gaps and electrostatic potential maps can provide insights into intramolecular charge transfer and potential interaction sites. biointerfaceresearch.com

Screen for Biological Activity: While outside the scope of dosage, computational tools like ADME/T (absorption, distribution, metabolism, excretion, and toxicity) prediction and molecular docking can be used in early-stage research to identify derivatives with potential biological applications, for example, as enzyme inhibitors, by assessing their pharmacokinetic profiles and binding affinities to target proteins. chemrxiv.orgnih.gov

Table 1: Potential Computational Approaches for this compound Research
Computational MethodResearch ObjectivePredicted PropertiesPotential Impact
Density Functional Theory (DFT)Design of new catalysts and materialsGeometrical parameters, electronic properties (HOMO/LUMO), vibrational spectraRational design of derivatives with tailored catalytic or electronic functions. researchgate.netbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR)Screening for specific activitiesCorrelation between molecular descriptors and activityIdentification of key structural features for desired properties. nih.gov
Molecular DockingExploration of potential bio-activityBinding affinity and mode to target macromoleculesInsight into structure-based design for potential therapeutic agents. nih.gov
ADME/T PredictionEarly-stage assessment of drug-likenessPharmacokinetic profiles (e.g., solubility, permeability)Prioritization of synthetic targets with favorable properties. chemrxiv.org

Interdisciplinary Research with Emerging Chemical Fields

The most significant breakthroughs often occur at the intersection of different scientific disciplines. arxiv.org The unique properties of this compound make it a candidate for collaborative research across emerging fields.

Supramolecular Chemistry and Self-Assembly: The amphiphilic character of the molecule could be exploited to form micelles, vesicles, or other self-assembled structures. Interdisciplinary work with materials scientists could explore how these structures can be used as nanoreactors, drug delivery vehicles, or templates for creating nanostructured materials.

Biomaterials Science: Butyric acid and its derivatives are known to have biological effects, such as inhibiting histone deacetylase. nih.govnih.gov Collaboration with biochemists and biomaterials engineers could investigate how incorporating this compound into biocompatible polymers or hydrogels might create materials with specific bioactive properties for tissue engineering or medical devices.

Environmental Science: As a biodegradation intermediate of common surfactants, this compound is relevant to environmental chemistry. lib4ri.chacs.org Further research in collaboration with environmental scientists could focus on its ultimate fate in the environment, its potential as a tracer for surfactant pollution, or the development of fully biodegradable surfactants based on its structure.

Fostering these interdisciplinary collaborations will be crucial for unlocking the full potential of this compound and translating fundamental research into innovative technologies and applications. iau.edu.sa

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(4-Sulfophenyl)butyric acid, and how should data be interpreted?

  • Methodology : Use a combination of NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, focusing on deshielding effects from the sulfophenyl group. IR spectroscopy can confirm the presence of sulfonic acid (-SO₃H) stretches (~1030-1200 cm⁻¹) and carboxylic acid (-COOH) groups (~2500-3300 cm⁻¹). LC-MS (evidence 5, 16) is critical for verifying molecular mass and purity. Cross-validate results with elemental analysis (C, H, N, S) to resolve ambiguities. For sulfonic acid derivatives, pH-dependent solubility studies can supplement spectral data.

Q. What synthetic routes are feasible for preparing this compound?

  • Methodology : Adapt Friedel-Crafts acylation (evidence 8) using maleic anhydride and a sulfonated benzene derivative to introduce the sulfophenyl moiety. Alternatively, employ Michael-type additions (evidence 8) with thioglycolic acid derivatives. Post-synthesis, purify via recrystallization (evidence 1) using polar aprotic solvents (e.g., DMF/water mixtures). Monitor reaction progress with TLC (Rf comparison to nitro analogs in evidence 1, 4) and optimize yields by adjusting sulfonation conditions (e.g., sulfuric acid concentration, temperature).

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Follow guidelines for sulfonic acid derivatives (evidence 2, 7, 12):

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aerosols (evidence 7).
  • Store in sealed containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation.
  • Neutralize waste with sodium bicarbonate before disposal (evidence 12).

Advanced Research Questions

Q. How does the sulfophenyl group influence the acid dissociation constant (pKa) of this compound compared to nitro-substituted analogs?

  • Methodology : Compare pKa values with nitro analogs (evidence 1, 4) using potentiometric titration or UV-Vis spectroscopy. The electron-withdrawing sulfonic acid group will lower the pKa of the carboxylic acid moiety more significantly than the nitro group. Validate with Hammett substituent constants (σ values) and computational DFT calculations to correlate electronic effects with experimental data.

Q. What strategies resolve racemic mixtures in sulfophenyl-butyric acid derivatives during synthesis?

  • Methodology : Use chiral chromatography (e.g., amylose-based columns) or enzymatic resolution with esterases (evidence 8). For diastereomeric separation, synthesize salts with chiral amines (e.g., cinchonidine) and recrystallize. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.

Q. How can researchers address discrepancies in solubility data for this compound across studies?

  • Methodology : Standardize solubility testing using OECD 105 guidelines :

  • Test in buffered solutions (pH 2–12) to account for ionization effects.
  • Use dynamic light scattering (DLS) to detect aggregation.
  • Cross-reference with nitro-substituted analogs (evidence 1, 4) to identify trends in substituent-driven hydrophilicity.

Q. What analytical approaches detect and quantify trace impurities in this compound batches?

  • Methodology : Employ HPLC-DAD/UV with C18 columns (evidence 11) and gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times with synthesized impurities (e.g., sulfonation byproducts). For non-UV-active impurities, use LC-MS/MS (evidence 5) or ion chromatography for sulfonate derivatives.

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing per ICH Q1A guidelines :

  • Expose samples to 40°C/75% RH for 6 months.
  • Monitor degradation via HPLC (evidence 11) and quantify sulfonic acid hydrolysis products.
  • Compare with nitro-substituted analogs (evidence 4) to predict shelf-life differences.

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) targeting enzymes like α-glucosidase (evidence 5) or β-lactamase. Use QSAR models trained on sulfonated aromatic acids (evidence 19) to correlate substituent effects with IC₅₀ values. Validate predictions with in vitro assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.